molecular formula C19H18ClN3O3 B5737328 4-chloro-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

4-chloro-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No.: B5737328
M. Wt: 371.8 g/mol
InChI Key: DHHQJINBNRFEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as CEMB, and it has been studied for its ability to interact with various biological systems.

Mechanism of Action

The mechanism of action of CEMB is not fully understood, but it is believed to involve the modulation of various biological pathways. In neuroscience, CEMB has been shown to enhance the activity of the GABA-A receptor, which leads to the inhibition of neuronal activity. In cancer research, CEMB has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CEMB has been shown to have various biochemical and physiological effects, depending on the biological system it interacts with. In neuroscience, CEMB has been shown to enhance the activity of the GABA-A receptor, which leads to the inhibition of neuronal activity. In cancer research, CEMB has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using CEMB in lab experiments is its ability to interact with various biological systems, which makes it a versatile tool for scientific research. However, one limitation of using CEMB is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of CEMB, including:
1. Further investigation of its mechanism of action in various biological systems.
2. Development of new drugs based on the structure of CEMB.
3. Investigation of its potential applications in other scientific research fields, such as immunology and microbiology.
4. Exploration of its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

Synthesis Methods

The synthesis of CEMB involves several steps, including the reaction of 4-chlorobenzoyl chloride with N-ethyl-N-(hydroxymethyl)amine, followed by the addition of 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl chloride. The resulting product is then purified through column chromatography to obtain CEMB in its pure form.

Scientific Research Applications

CEMB has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, CEMB has been shown to interact with the GABA-A receptor, which plays a crucial role in regulating neuronal activity. In cancer research, CEMB has been studied for its potential to inhibit the growth of cancer cells. Additionally, CEMB has been used as a starting point for the development of new drugs.

Properties

IUPAC Name

4-chloro-N-ethyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-3-23(19(24)14-4-8-15(20)9-5-14)12-17-21-18(22-26-17)13-6-10-16(25-2)11-7-13/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHQJINBNRFEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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